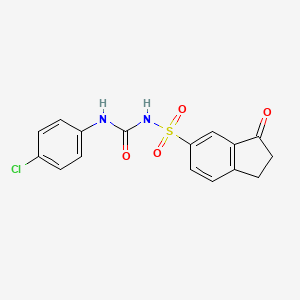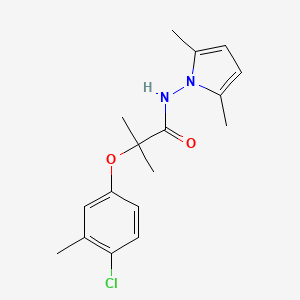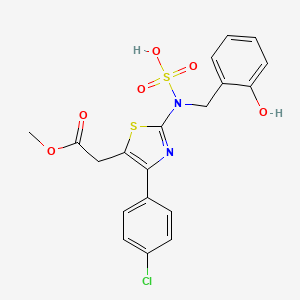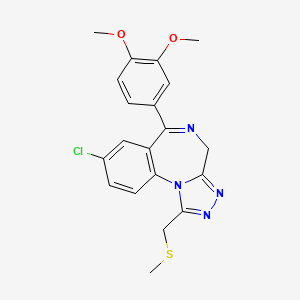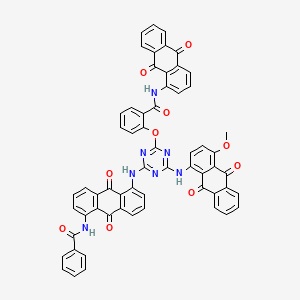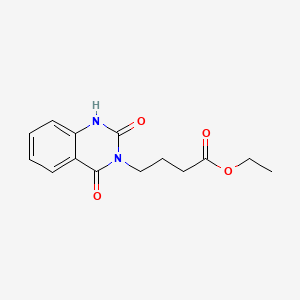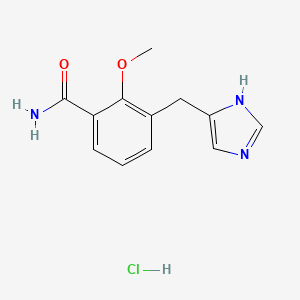
Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride is a compound that features a benzamide core with an imidazole ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions .
Biology
In biology, Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride can be used in studies involving enzyme inhibition and protein interactions. The imidazole ring can mimic histidine residues in proteins, making it useful in biochemical assays .
Medicine
Imidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar uses .
Industry
In industry, this compound can be used in the synthesis of dyes, catalysts, and other functional materials. Its chemical versatility makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action for Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure but lacks the methoxy group.
Imidazole: The core structure without the benzamide and methoxy groups.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride is unique due to its combination of a benzamide core, an imidazole ring, and a methoxy group. This combination imparts specific chemical properties that can be exploited in various applications .
Properties
CAS No. |
127170-96-1 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-17-11-8(5-9-6-14-7-15-9)3-2-4-10(11)12(13)16;/h2-4,6-7H,5H2,1H3,(H2,13,16)(H,14,15);1H |
InChI Key |
ZEDSXXUSYLMXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)N)CC2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



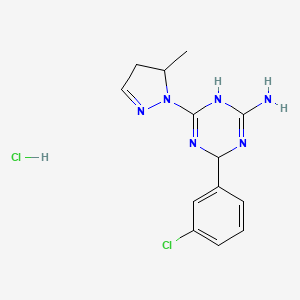
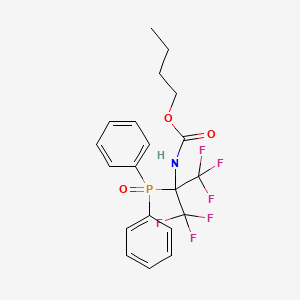
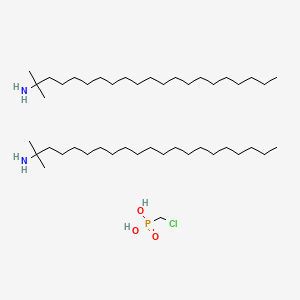
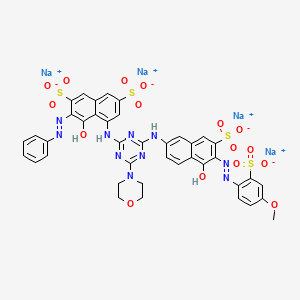
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
